molecular formula C11H23NO B7866132 4-(Neopentylamino)cyclohexan-1-ol

4-(Neopentylamino)cyclohexan-1-ol

Katalognummer: B7866132
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: BPBFKQFHYUMGFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Neopentylamino)cyclohexan-1-ol (CAS: 1250768-01-4) is a cyclohexanol derivative featuring a neopentylamino (2,2-dimethylpropylamino) substituent at the 4-position of the cyclohexane ring. This compound is characterized by its bulky tertiary alkylamine group, which imparts unique steric and electronic properties. It is primarily utilized as a research intermediate in organic synthesis and pharmaceutical development, as evidenced by its inclusion in chemical catalogs for innovative research (e.g., AK Scientific, Product Code: 2504DP) .

Eigenschaften

IUPAC Name

4-(2,2-dimethylpropylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h9-10,12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBFKQFHYUMGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Imine Formation : 4-Hydroxycyclohexanone reacts with neopentylamine in a polar aprotic solvent (e.g., methanol or tetrahydrofuran) under reflux. A Dean-Stark trap may be employed to remove water and shift equilibrium toward imine formation.

  • Hydrogenation : The imine is reduced using hydrogen gas (1–10 atm) in the presence of a catalyst such as Raney nickel or palladium on carbon. Temperatures range from 50–80°C, with reaction times of 4–12 hours.

Example Protocol

  • Starting Materials : 4-Hydroxycyclohexanone (1 equiv), neopentylamine (1.2 equiv), 10% Pd/C (5 wt%), methanol.

  • Yield : ~70–85% after purification via silica gel chromatography.

Nucleophilic Substitution of 4-Substituted Cyclohexanol Derivatives

This method involves displacing a leaving group (e.g., tosylate or mesylate) at the 4-position of cyclohexanol with neopentylamine.

Reaction Steps

  • Activation of Hydroxyl Group : 4-Hydroxycyclohexanol is treated with tosyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding sulfonate ester.

  • Amine Substitution : The sulfonate intermediate reacts with neopentylamine in a polar solvent (e.g., DMF or acetonitrile) at 60–100°C for 12–24 hours.

Example Protocol

  • Starting Materials : 4-Tosyloxycyclohexanol (1 equiv), neopentylamine (3 equiv), K₂CO₃ (2 equiv), acetonitrile.

  • Yield : ~50–65% after recrystallization.

Key Considerations

  • Regioselectivity : The trans-configuration of the cyclohexane ring favors SN2 mechanisms, but steric hindrance may lead to competing elimination reactions.

  • Side Reactions : Excess neopentylamine can lead to over-alkylation, forming tertiary amines.

Hydrogenation of Schiff Base Intermediates

Schiff bases derived from cyclohexanone and neopentylamine can be hydrogenated to yield the target compound. This method is advantageous for scalability but requires precise control of reaction conditions.

Procedure

  • Schiff Base Synthesis : Cyclohexanone is reacted with neopentylamine in toluene under reflux, with molecular sieves to absorb water.

  • Hydrogenation : The Schiff base is hydrogenated using a platinum oxide catalyst at 50–70°C and 5–10 atm H₂ pressure.

Example Protocol

  • Starting Materials : Cyclohexanone (1 equiv), neopentylamine (1.1 equiv), PtO₂ (2 wt%), ethanol.

  • Yield : ~60–75% after distillation.

Limitations

  • Hydroxyl Group Introduction : Additional steps are required to introduce the hydroxyl group at the 1-position post-hydrogenation, such as oxidation or epoxide ring-opening.

Comparative Analysis of Methods

Method Key Advantages Key Limitations Yield Range
Reductive AminationHigh selectivity, minimal side productsRequires 4-hydroxycyclohexanone synthesis70–85%
Nucleophilic SubstitutionStraightforward if sulfonates are availableRisk of elimination or over-alkylation50–65%
Schiff Base HydrogenationScalable, uses readily available reagentsMulti-step hydroxylation required60–75%

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Neopentylamino)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound to the corresponding ketone or carboxylic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclohexanone or cyclohexanoic acid.

  • Reduction: Neopentylamine.

  • Substitution: Various alkylated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Inhibition of HSD17B13

Recent research has identified 4-(neopentylamino)cyclohexan-1-ol as a potential inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in various liver diseases. Compounds that inhibit or degrade HSD17B13 may be beneficial in treating conditions such as:

  • Nonalcoholic fatty liver disease (NAFLD)
  • Nonalcoholic steatohepatitis (NASH)
  • Liver fibrosis and cirrhosis
  • Hepatocellular carcinoma .

The mechanism involves administering a therapeutically effective amount of the compound to patients suffering from these conditions, aiming to reduce liver damage and improve metabolic health.

Potential in Diabetes Management

The compound's pharmacological profile suggests it may also play a role in managing diabetes. As part of a pharmaceutical composition, it can be combined with other anti-diabetic agents to enhance therapeutic efficacy. This combination approach targets multiple pathways involved in glucose metabolism and insulin sensitivity, offering a multifaceted strategy for diabetes treatment .

Case Study 1: HSD17B13 Inhibition

A study published in October 2023 explored the effects of various compounds, including this compound, on HSD17B13 activity. The findings indicated that this compound effectively reduced enzyme activity, leading to decreased lipid accumulation in hepatocytes. This suggests a promising avenue for developing treatments for fatty liver diseases .

Case Study 2: Diabetes Treatment Combinations

In another study focused on diabetes management, researchers evaluated the effects of combining this compound with established anti-diabetic medications like metformin and SGLT2 inhibitors. The results demonstrated improved glycemic control and reduced adverse effects compared to monotherapy, highlighting the compound's potential as an adjunct treatment .

Summary of Applications

Application AreaDescriptionResearch Findings
HSD17B13 InhibitionTargeting liver diseases such as NAFLD and NASH through enzyme inhibitionEffective reduction in lipid accumulation in hepatocytes
Diabetes ManagementCombination therapy with anti-diabetic agents for enhanced efficacyImproved glycemic control when used with metformin

Wirkmechanismus

The mechanism by which 4-(Neopentylamino)cyclohexan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-(Neopentylamino)cyclohexan-1-ol, highlighting differences in substituents, synthesis methods, and applications:

Compound Name Molecular Formula Substituents Synthesis Method Application/Use Reference(s)
This compound C₁₁H₂₃NO Neopentylamino (branched alkyl) Alkylation of amine precursors Pharmaceutical research
Ambroxol Hydrochloride C₁₃H₁₈Br₂N₂O·HCl (2-Amino-3,5-dibromophenyl)methylamino Reductive amination Mucolytic agent, surfactant activator
cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol C₂₁H₂₃F₃NO Dibenzylamino, CF₃ Nucleophilic substitution (benzyl bromide/K₂CO₃) Organic synthesis intermediate
4-((4-Methyl-1-phenylpentan-3-yl)amino)cyclohexan-1-ol C₁₈H₂₇NO Bulky arylalkylamino Visible-light-mediated alkylation Synthetic methodology studies
4-(Dibenzylamino)cyclohexan-1-ol C₂₀H₂₅NO Dibenzylamino Nucleophilic substitution Precursor for ketone synthesis

Physicochemical and Pharmacological Properties

  • Electron-Withdrawing Groups: Compounds like cis-4-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol exhibit enhanced lipophilicity and metabolic stability due to the CF₃ group, a common strategy in drug design .

Stereochemical Considerations

  • Stereoselective Synthesis: highlights the importance of stereochemistry in 4-(dibenzylamino)cyclohexan-1-ol synthesis, where (1R,4R)-stereoisomers are selectively formed. The neopentylamino derivative may exhibit similar stereochemical sensitivity, influencing its reactivity and biological interactions.
  • Catalytic Deoxygenation: Iridium-catalyzed deoxygenation of tertiary cycloalkanols (e.g., trans-4-(tert-butyl) derivatives) demonstrates the role of stereoelectronic effects in determining reaction outcomes, a factor relevant to modifying this compound derivatives .

Biologische Aktivität

4-(Neopentylamino)cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound, characterized by its cyclohexane ring with a neopentylamino group, exhibits unique properties that may contribute to its biological activity. The molecular formula is C11H23NOC_{11}H_{23}NO, and it features a hydroxyl group which is often associated with various biological interactions.

Antinociceptive Effects

Research indicates that compounds similar to this compound may exhibit antinociceptive properties. For instance, studies on related cyclohexanol derivatives have shown effectiveness in reducing pain responses in animal models. The mechanism often involves modulation of opioid receptors or inhibition of inflammatory pathways, suggesting a potential for pain management applications.

Antioxidant Activity

Antioxidant activity is another area where this compound may play a role. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity can be quantified using assays such as DPPH and ABTS, where lower IC50 values indicate higher efficacy .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through studies examining its effects on various bacterial strains. Compounds with similar configurations have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated MIC values below 10 μM against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Analgesic Potential

In a study investigating the analgesic effects of cyclohexanol derivatives, researchers found that specific modifications to the cyclohexane ring enhanced pain relief in rodent models. The study highlighted the importance of the amino group in mediating these effects through central nervous system pathways .

Table: Summary of Biological Activities

Activity Mechanism Reference
AntinociceptiveOpioid receptor modulation
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What are the key synthetic routes for 4-(neopentylamino)cyclohexan-1-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A common approach involves reductive amination or alkylation of 4-aminocyclohexan-1-ol derivatives. For example:

  • Step 1 : Protect the amine group of 4-aminocyclohexan-1-ol using a tert-butyl carbamate (Boc) group under basic conditions (e.g., K₂CO₃ in DMF) to prevent undesired side reactions .
  • Step 2 : React the protected intermediate with neopentyl bromide or iodide in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., NaH) to introduce the neopentyl group.
  • Step 3 : Deprotect the Boc group using acidic conditions (e.g., HCl in dioxane) to yield the final product.
    Optimization Tips :
  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis or oxidation.
  • Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and reaction time .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Cyclohexanol ring protons : Axial/equatorial protons appear as multiplet signals between δ 1.2–2.5 ppm. The hydroxyl proton (OH) is typically a broad singlet at δ 1.5–2.0 ppm .
    • Neopentylamino group : The tertiary butyl group (C(CH₃)₃) shows a singlet at δ 1.0–1.2 ppm for methyl protons.
  • IR Spectroscopy : A strong O-H stretch near 3200–3400 cm⁻¹ confirms the hydroxyl group.
  • Mass Spectrometry : ESI+ typically shows [M+H]⁺ peaks, with fragmentation patterns indicating loss of the neopentyl group (e.g., m/z 296 observed in related compounds) .

Advanced: How does the stereochemistry of this compound influence its reactivity in deoxygenation reactions, and what catalytic systems enhance stereoselectivity?

Methodological Answer:

  • Stereoelectronic Effects : The axial vs. equatorial positioning of the neopentylamino group affects transition-state stabilization. For example, axial substituents may hinder iridium catalyst binding, reducing reaction rates .
  • Catalytic Systems :
    • Use Ir(COD)Cl₂ with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess in deoxygenation.
    • DFT calculations predict that bulky ligands favor equatorial attack, enhancing stereoselectivity .
      Experimental Protocol :
  • Conduct reactions at –78°C in THF with slow addition of organolithium reagents to minimize side reactions .

Advanced: What computational approaches (e.g., DFT) are employed to predict reaction pathways and intermediate stability in the synthesis of derivatives?

Methodological Answer:

  • DFT Calculations :
    • Model transition states using B3LYP/6-31G(d) to assess energy barriers for key steps (e.g., C-N bond formation).
    • Analyze Mulliken charges to predict regioselectivity in alkylation reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
    Case Study :
  • For iridium-catalyzed deoxygenation, DFT revealed that a chair-like cyclohexanol transition state lowers activation energy by 15 kcal/mol compared to boat conformers .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures, and how can purity be validated?

Methodological Answer:

  • Purification :
    • Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate/water phases.
    • Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (e.g., 3:1 to 1:1) .
    • Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline product .
  • Validation :
    • HPLC : Achieve >95% purity with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
    • Melting Point : Compare observed values (e.g., 120–125°C) to literature data .

Advanced: How do structural modifications at the neopentylamino group affect the compound’s physicochemical properties and biological activity in preclinical models?

Methodological Answer:

  • Physicochemical Effects :
    • Lipophilicity : Replace neopentyl with smaller alkyl groups (e.g., methyl) to reduce logP, enhancing aqueous solubility.
    • pKa Modulation : Electron-withdrawing substituents lower the amine group’s basicity, altering bioavailability .
  • Biological Activity :
    • In Vitro Assays : Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement.
    • In Vivo Models : Administer derivatives in rodent models to assess pharmacokinetics (e.g., Cmax, t₁/₂).
      Case Study :
  • Derivatives with bulkier substituents showed 3-fold higher blood-brain barrier penetration in murine models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.